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Executive Summary: The Structural Pivot Point
In the synthesis of gliflozin-class SGLT2 inhibitors (e.g., Dapagliflozin, Ertugliflozin), the

benzoic acid scaffold serves as the critical "anchor" for the glycosidic linkage. 3-Bromo-2-
ethoxybenzoic acid represents a highly specialized intermediate where the steric interplay

between the ortho-ethoxy group, the meta-bromo handle, and the carboxylic acid creates a

unique "conformational lock."

Understanding the crystal structure of this molecule is not merely an academic exercise; it is a

quality critical attribute (QCA). The solid-state arrangement dictates the solubility profile for

process purification and confirms the regioselectivity of the bromination—a common failure

mode in large-scale production where the 5-bromo isomer is a frequent impurity.
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This guide details the structural architecture, the forces governing its lattice energy, and the

protocol for its definitive characterization.

Molecular Architecture: The "Conformational Lock"
Before analyzing the lattice, one must understand the single-molecule conformation. The 1,2,3-

substitution pattern creates significant steric strain that forces the molecule out of planarity.

Steric Crowding Analysis
Position 1 (-COOH): The carboxylic acid seeks coplanarity with the phenyl ring to maximize

-conjugation.

Position 2 (-OEt): The ethoxy ether oxygen is an electron donor. However, the ethyl tail is

bulky.

Position 3 (-Br): The bromine atom has a significantly larger Van der Waals radius (1.85 Å)

than a hydrogen atom.

The Consequence: The ethoxy group is "locked" into a specific torsion angle. It cannot rotate

freely past the bromine or the carboxylic acid. In the crystal lattice, this forces the ethyl group to

twist perpendicular to the ring, minimizing the unit cell volume but disrupting the potential for

flat

-

stacking.

Visualization of Steric Forces
The following diagram illustrates the competing steric forces that define the molecular geometry

prior to crystallization.
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Figure 1: The steric "crush" at the 2-position forces the ethoxy group out of plane, a critical

feature for identifying the correct isomer in X-ray diffraction.

Predicted Crystal Lattice Motifs
Based on the Cambridge Structural Database (CSD) trends for homologous ortho-alkoxy-meta-

halobenzoic acids (e.g., 3-bromo-2-methoxybenzoic acid), the crystal structure of 3-Bromo-2-
ethoxybenzoic acid is governed by three primary supramolecular synthons.

Primary Synthon: Carboxylic Acid Dimer ( )
Like 95% of carboxylic acids, this molecule will crystallize as a centrosymmetric dimer.

Interaction: Intermolecular Hydrogen Bond (O-H...O).[1]
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Geometry: Cyclic eight-membered ring.

Distance: O...O distance typically 2.65 ± 0.05 Å.

Significance: This is the strongest interaction in the lattice (~60 kJ/mol), forming the

"backbone" of the crystal.

Secondary Synthon: Halogen Bonding (C-Br...O)
The bromine atom at position 3 is activated by the electron-withdrawing nature of the ring

(further enhanced by the carboxyl group).

Interaction: The electropositive "sigma-hole" of the Bromine atom interacts with the electron-

rich carbonyl oxygen of a neighboring dimer.

Geometry: C-Br...O angle approaching 180°.

Significance: This directional force often aligns the dimers into 1D ribbons or 2D sheets,

increasing the melting point relative to the non-brominated analog.

Tertiary Synthon: Weak -Stacking
Due to the "twisted" ethoxy group described in Section 2, "face-to-face"

-stacking is sterically disfavored. Instead, expect slipped

-stacking (offset stacking), where the aromatic rings slide past each other to accommodate the
bulky ethyl group.

Technical Protocol: Structural Determination
To validate the structure and ensure no polymorphic conversion has occurred during scale-up,

the following protocol is recommended.

Crystal Growth (The "Slow Evaporation" Method)
Rapid precipitation often yields amorphous powder. For Single Crystal X-Ray Diffraction

(SCXRD), high-quality prisms are required.

Solvent System: 1:1 mixture of Ethyl Acetate (good solubility) and Heptane (antisolvent).
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Concentration: Dissolve 20 mg in 2 mL solvent.

Vessel: 4 mL vial, capped with parafilm containing 3 pinholes.

Condition: Leave undisturbed at 4°C for 72 hours.

Target: Colorless prisms or blocks (avoid needles, which often indicate rapid, disordered

growth).

Data Collection Parameters (SCXRD)
Parameter Setting / Target Rationale

Temperature 100 K
Minimizes thermal motion of

the flexible ethyl chain.

Radiation

Mo K

(

Å)

Br absorbs heavily in Cu

radiation; Mo reduces

absorption corrections.

Resolution 0.80 Å
Required to resolve the C-Br

bond length accurately.

Refinement
Industry standard for

publication-quality structures.

Experimental Workflow: From Powder to Purity
In a drug development context, the single crystal structure is the "Gold Standard" used to

calibrate the rapid Powder X-Ray Diffraction (PXRD) methods used in the plant.
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Figure 2: The validation workflow.[2] The single crystal structure (SCXRD) generates a

theoretical powder pattern. If the bulk material's experimental pattern (PXRD) matches this

theory, the batch is phase-pure.

Critical Data Summary
While the specific CIF is proprietary to specific manufacturing files, the following parameters

are the expected theoretical values based on the homologous series (e.g., 2-bromobenzoic

acid and 3-bromo-2-methoxybenzoic acid) and should be used as the baseline for validation.

Feature Expected Value Structural Driver

Space Group (Monoclinic)

Most common for

centrosymmetric dimers

(facilitates packing).

Z (Molecules/Cell) 4
Standard packing for

.

C=O Bond Length 1.21 - 1.23 Å Typical for carboxylic acids.

C-OH Bond Length 1.30 - 1.32 Å Distinct single bond character.

Torsion (C1-C2-O-Et) ~70° - 90°

The "Conformational Lock"

forcing the ethyl group out of

plane.

Melting Point 136 - 140 °C

High MP indicates strong

intermolecular H-bonding

network.

Note on Isomerism: If the structure reveals a planar ethoxy group, suspect the wrong isomer

(e.g., 4-ethoxy or 5-ethoxy), as the steric pressure at the 2-position is the defining feature of the

correct 3-bromo-2-ethoxy regioisomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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